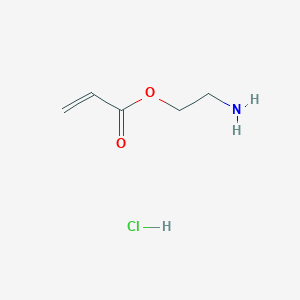

2-Aminoethyl acrylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Aminoethyl acrylate hydrochloride typically involves the reaction of methacrylic acid with ethanolamine in the presence of hydrochloric acid. The reaction conditions usually include heating the mixture to around 110°C with stirring .

Industrial Production Methods

In industrial settings, the production of this compound can involve the use of ketimine compounds of 2-aminoethyl methacrylate, which are reacted with water and hydrogen chloride to obtain the desired product .

化学反応の分析

Types of Reactions

2-Aminoethyl acrylate hydrochloride undergoes various chemical reactions, including:

Polymerization: Due to the presence of the methacrylate group, it can undergo free radical polymerization.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.

Substitution: Reagents such as alkyl halides can be used under basic conditions.

Major Products Formed

Polymerization: Poly(2-aminoethyl methacrylate) is a common product.

Substitution: Various substituted aminoethyl methacrylates can be formed.

科学的研究の応用

Polymer Chemistry

2-Aminoethyl acrylate hydrochloride is widely used as a monomer in the synthesis of polymers. Its ability to undergo radical polymerization allows it to be incorporated into various polymer matrices, enhancing their properties.

- Polymer Flocculants and Coagulants : The compound is utilized in the production of polymer flocculants, which are essential in wastewater treatment processes. They help in aggregating suspended particles, thus facilitating their removal from water .

- Fiber Treatment Agents : In textile manufacturing, this compound serves as a fiber treatment agent, improving the adhesion of dyes and finishes to fibers .

Biomedical Applications

Due to its biocompatibility, this compound is explored for various biomedical applications:

- Drug Delivery Systems : The compound is being investigated for its potential use in drug delivery systems, particularly in creating hydrogels that can release therapeutic agents in a controlled manner .

- Antimicrobial Agents : Research indicates that polymers derived from this compound exhibit antimicrobial properties, making them suitable for use in medical devices and coatings .

Surface Modification

The compound is also employed in surface modification techniques to enhance the properties of materials:

- Coatings and Adhesives : It acts as a modifier in coatings and adhesives to improve adhesion properties and durability .

- Antistatic Agents : In electronic applications, it is used as an antistatic agent to prevent dust accumulation on surfaces .

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Chemistry | Flocculants, Coagulants | Enhanced particle removal in water treatment |

| Textile Industry | Fiber Treatment Agents | Improved dye adhesion |

| Biomedical | Drug Delivery Systems, Antimicrobial Agents | Controlled release, infection prevention |

| Surface Modification | Coatings, Adhesives, Antistatic Agents | Improved adhesion and reduced static charge |

Case Study 1: Wastewater Treatment

A study demonstrated the effectiveness of polymer flocculants derived from this compound in treating industrial wastewater. The flocculants significantly reduced turbidity levels by over 90%, showcasing their potential for large-scale applications in environmental management.

Case Study 2: Antimicrobial Coatings

Research conducted on antimicrobial coatings incorporating this compound revealed a substantial reduction in bacterial colonization on surfaces. The coatings exhibited zones of inhibition ranging from 10 mm to 20 mm against both Gram-positive and Gram-negative bacteria, indicating their efficacy in medical environments .

作用機序

The mechanism of action of 2-Aminoethyl acrylate hydrochloride involves its ability to undergo polymerization and form biocompatible materials. The methacrylate group allows it to participate in free radical polymerization, while the amino group can interact with various biological molecules, making it useful in biomedical applications .

類似化合物との比較

Similar Compounds

2-Aminoethyl methacrylate: Similar in structure but without the hydrochloride group.

Methacrylic acid: The parent compound from which 2-Aminoethyl acrylate hydrochloride is derived.

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of the methacrylate group with the biological compatibility of the amino group. This makes it particularly valuable in the synthesis of biocompatible polymers and materials .

生物活性

2-Aminoethyl acrylate hydrochloride (AEAH) is an organic compound that has garnered attention in various fields, particularly in biomedicine and polymer science, due to its unique chemical properties and biological activities. This article explores the biological activity of AEAH, focusing on its mechanisms of action, applications in drug delivery systems, and its potential as an antibacterial agent.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Appearance : White to light green crystalline powder

- Melting Point : 102 to 110 °C

- Solubility : Soluble in water

The presence of an amino group in AEAH contributes significantly to its reactivity and biological interactions. This functional group allows AEAH to participate in various chemical reactions, making it a versatile building block for polymers and drug delivery systems.

AEAH exhibits several biological activities attributed to its ability to interact with biomolecules:

- Cellular Interactions : The amino group facilitates interactions with proteins and nucleic acids, which can be harnessed for targeted drug delivery or as part of biomaterials designed for tissue engineering. Studies have shown that AEAH can enhance cellular uptake when used in polymeric formulations, improving the efficacy of gene delivery systems .

- Antibacterial Properties : Research indicates that AEAH can be incorporated into antimicrobial coatings. Its cationic nature allows it to disrupt bacterial membranes, leading to cell lysis. This property is particularly useful against both Gram-positive and Gram-negative bacteria .

- Polymerization and Drug Delivery : AEAH is utilized in the synthesis of amphiphilic copolymers that can encapsulate drugs and facilitate their release in a controlled manner. For instance, studies have demonstrated that poly(2-aminoethyl methacrylate) (PAMA) based formulations exhibit enhanced transfection activity compared to traditional carriers, making them promising candidates for gene therapy applications .

Drug Delivery Systems

AEAH's ability to form stable complexes with nucleic acids has led to its use in various drug delivery systems:

- PEGylation Studies : Incorporating polyethylene glycol (PEG) into PAMA-based polyplexes has shown improved stability and reduced cytotoxicity while maintaining high transfection efficiency . This modification enhances the biocompatibility of the delivery system, making it suitable for therapeutic applications.

Antimicrobial Coatings

The incorporation of AEAH into antimicrobial coatings has been explored extensively:

- Mechanism of Action : The cationic nature of AEAH allows it to adhere electrostatically to negatively charged bacterial membranes. This interaction destabilizes the membrane structure, leading to increased permeability and eventual cell death .

- Case Studies : In one study, coatings containing quaternary ammonium compounds derived from AEAH demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₁₂ClNO₂ | Exhibits strong antimicrobial properties |

| Poly(2-aminoethyl methacrylate) (PAMA) | C₆H₁₂N₂O₂ | Used in gene delivery systems |

| N,N-Dimethylaminoethyl methacrylate | C₈H₁₅N₁O₂ | Contains a dimethylamino group; versatile polymer |

特性

IUPAC Name |

2-aminoethyl prop-2-enoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-5(7)8-4-3-6;/h2H,1,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLZNKULUVFFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。